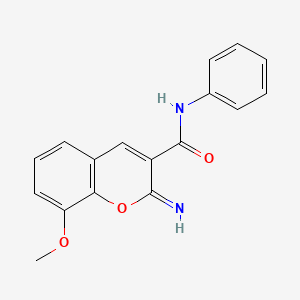
3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide
Übersicht
Beschreibung
3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide, also known as BTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTPA is a derivative of acrylamide, an important monomer used in the production of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide has been extensively studied in the field of polymer chemistry due to its potential as a monomer for the production of polymers with unique properties. 3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide-based polymers have been shown to exhibit good thermal stability, high glass transition temperature, and good mechanical properties. 3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide has also been used in the development of molecularly imprinted polymers (MIPs) for the selective recognition and detection of target molecules.
Wirkmechanismus
The mechanism of action of 3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide is not fully understood, but it is believed to involve the interaction between the cyano group and the target molecule. The cyano group is highly polar and can form hydrogen bonds with other polar molecules. This interaction leads to the formation of a stable complex between 3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide and the target molecule.
Biochemical and Physiological Effects:
3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity and is not considered a carcinogen. 3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide-based polymers have been used in biomedical applications such as drug delivery and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide is its ability to form stable complexes with target molecules, making it a useful tool for the selective recognition and detection of specific molecules. However, the synthesis of 3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide can be challenging and requires specialized equipment and expertise. Additionally, the use of 3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide-based polymers in biomedical applications requires further research to ensure their safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide. One area of interest is the development of 3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide-based MIPs for the selective recognition and detection of target molecules in complex biological samples. Another area of interest is the use of 3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide-based polymers in the development of new materials for various applications. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(4-bromo-2-thienyl)-2-cyano-N-propylacrylamide.
Eigenschaften
IUPAC Name |
(Z)-3-(4-bromothiophen-2-yl)-2-cyano-N-propylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-2-3-14-11(15)8(6-13)4-10-5-9(12)7-16-10/h4-5,7H,2-3H2,1H3,(H,14,15)/b8-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFWQIKPSMPMED-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC(=CS1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\C1=CC(=CS1)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-butyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4279495.png)



![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4279515.png)


![methyl 2-{[(cyclopentylamino)carbonothioyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4279544.png)

![{2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}malononitrile](/img/structure/B4279558.png)
![N-(2,5-dichlorophenyl)-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4279566.png)
![isopropyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4279579.png)

![N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide](/img/structure/B4279600.png)